molecular formula C24H27BrNP B1320123 Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide CAS No. 23072-03-9

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide

Cat. No.: B1320123
CAS No.: 23072-03-9
M. Wt: 440.4 g/mol
InChI Key: HKLRVZSQJCQGQN-UHFFFAOYSA-M
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Description

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide is an organic compound that belongs to the family of quaternary ammonium salts. It has the molecular formula C24H27BrNP and a molecular weight of 440.4 g/mol. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a pyrrolidine ring via an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide typically involves the reaction of triphenylphosphine with 2-(pyrrolidin-1-yl)ethyl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or dichloromethane, for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Corresponding halide-substituted phosphonium salts.

Scientific Research Applications

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in various organic reactions.

    Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of other compounds

Mechanism of Action

The mechanism of action of Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide involves its interaction with cellular membranes. The compound’s lipophilic triphenylphosphonium group allows it to easily penetrate lipid bilayers, while the pyrrolidine ring can interact with various molecular targets within the cell. This dual functionality enables the compound to modulate cellular processes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium bromide: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group, affecting its reactivity and solubility.

    Pyrrolidinium bromide: Contains a pyrrolidine ring but lacks the triphenylphosphonium group, limiting its use in certain applications .

Uniqueness

Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide is unique due to its combination of a triphenylphosphonium group and a pyrrolidine ring. This structure provides a balance of lipophilicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

triphenyl(2-pyrrolidin-1-ylethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)21-20-25-18-10-11-19-25;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLRVZSQJCQGQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597921
Record name Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23072-03-9
Record name Phosphonium, triphenyl[2-(1-pyrrolidinyl)ethyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23072-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, triphenyl[2-(1-pyrrolidinyl)ethyl]-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-phenoxyethyl bromide (90.6 g, 0.45 mol), triphenylphosphine (119.2 g, 0.45 mol), and phenol (854 g) was heated to a melt and then stirred over a hot oil bath (107-114° C.) for ˜24 h. The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL) to give an oil that solidified. After dissolving the reaction mixture in DMSO, the mixture was warmed, treated with pyrrolidine (150 mL), and stirred over a hot oil bath (50-55° C.) for 1.5 h. The reaction mixture was cooled to room temperature, seeded for crystallization, and treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it was evident that crystallization was complete. The solid was filtered, washed with TBME and then with heptane, and vacuum dried to give 90.27 g of the desired product. The structure was confirmed by 1H NMR.
Quantity
90.6 g
Type
reactant
Reaction Step One
Quantity
119.2 g
Type
reactant
Reaction Step One
Quantity
854 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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